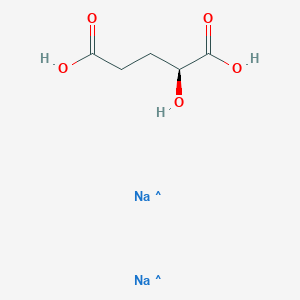
L-2-Hydroxyglutaric acid disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-Hydroxyglutaric acid disodium can be synthesized through the hydroxylation of the C5-dicarboxylic acid glutarate at the α-carbon position. This process involves a series of reactions, including decarboxylation, transamination, and oxidation reactions . The natural L-lysine biosynthesis pathway of Corynebacterium glutamicum has been extended for the fermentative production of this compound .
Industrial Production Methods
The industrial production of this compound involves the use of engineered strains of Corynebacterium glutamicum. This process includes the extension of the L-lysine biosynthesis pathway, involving multiple enzymatic reactions to convert L-lysine to this compound . The production process is stable in bioreactor cultivations, and the compound can be produced from renewable substrates such as starch industry sidestreams .
Chemical Reactions Analysis
Types of Reactions
L-2-Hydroxyglutaric acid disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can inhibit histone demethylases, leading to increased histone methylation . Additionally, it can inhibit mitochondrial creatine kinase activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include α-ketoglutarate, NAD(P)-dependent oxidizing agents, and various enzymes such as glutarate hydroxylase . The reactions typically occur under controlled conditions with specific pH and temperature requirements.
Major Products Formed
The major products formed from the reactions involving this compound include methylated histones and other epigenetically modified proteins . The compound also forms intermediates such as α-ketoglutarate during its metabolic processes .
Scientific Research Applications
L-2-Hydroxyglutaric acid disodium has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for the production of biopolymers and electrochromic polyamides.
Medicine: This compound is a biomarker for glioma and other cancers, aiding in the diagnosis and treatment of these diseases.
Industry: The compound is used in the production of biodegradable polymers and other industrial applications.
Mechanism of Action
L-2-Hydroxyglutaric acid disodium exerts its effects by inhibiting histone demethylases, leading to increased histone methylation . It also inhibits mitochondrial creatine kinase activity, affecting cellular energy metabolism . The compound interacts with various molecular targets, including α-ketoglutarate-dependent dioxygenases, which play a role in DNA and histone demethylation . Additionally, it activates the mTOR-ATF4 signaling pathway, which is involved in amino acid metabolism and cellular stress responses .
Comparison with Similar Compounds
L-2-Hydroxyglutaric acid disodium is structurally similar to α-ketoglutarate and D-2-Hydroxyglutaric acid. it has distinct biological roles and effects:
D-2-Hydroxyglutaric acid: This enantiomer is associated with cancer progression and is produced by mutant isocitrate dehydrogenase enzymes.
α-Ketoglutarate: This compound is a key intermediate in the citric acid cycle and is involved in various metabolic processes.
This compound is unique in its ability to act as an epigenetic modifier and its involvement in both normal physiological and pathological processes .
Properties
Molecular Formula |
C5H8Na2O5 |
|---|---|
Molecular Weight |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/t3-;;/m0../s1 |
InChI Key |
UVBKSRZGVBRXSI-QTNFYWBSSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)O.[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


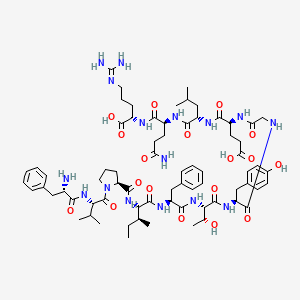
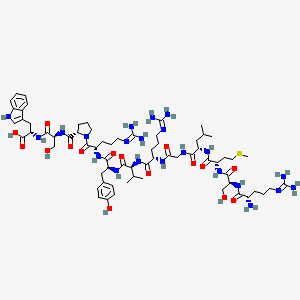
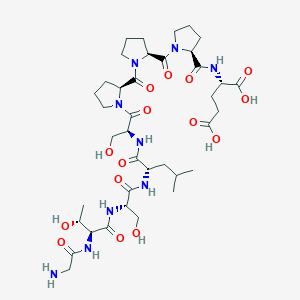
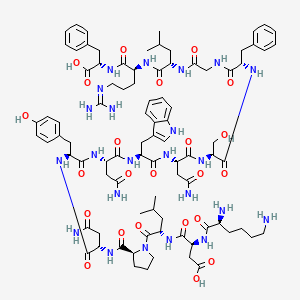

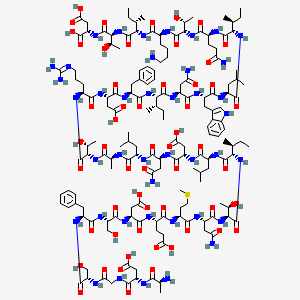
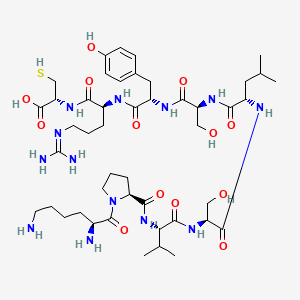
![(4S)-5-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822723.png)
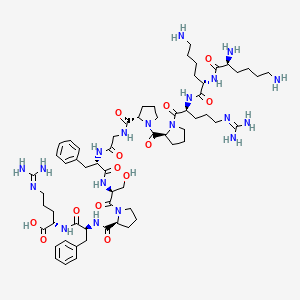
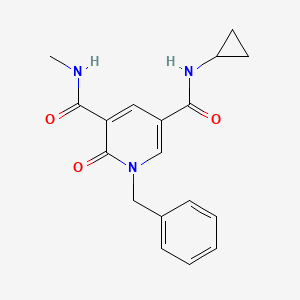


![N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B10822759.png)
![2-(7-bromo-12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B10822761.png)
